molecular formula C8H6O3 B101364 5-Hydroxy-3(2H)-benzofuranone CAS No. 19278-82-1

5-Hydroxy-3(2H)-benzofuranone

Cat. No. B101364
CAS RN: 19278-82-1
M. Wt: 150.13 g/mol
InChI Key: WCHUTMOUMWZQFD-UHFFFAOYSA-N
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Description

5-Hydroxy-3(2H)-benzofuranone is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds contain a benzene ring fused to a furanone ring. Benzofuranones are of interest due to their potential pharmacological properties, including anti-inflammatory activity.

Synthesis Analysis

The synthesis of benzofuran-2(3H)-one derivatives has been explored through various methods. One approach involves the palladium-catalyzed carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols using formic acid as the carbon monoxide source, leading to moderate to good yields of the desired products . Another innovative method is the cascade reaction, which employs sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization, starting from 1-(2-allyloxyaryl)-2-yn-1-ols to synthesize 2-benzofuran-2-ylacetamides .

Molecular Structure Analysis

The molecular structure of benzofuranone derivatives is characterized by the presence of a lactone ring, which is a cyclic ester. This lactone ring can undergo ring-opening reactions to form o-hydroxy acids. The structural variations in the benzofuranone derivatives, such as the acyl and substituted groups, can influence their chemical behavior and biological activity .

Chemical Reactions Analysis

Benzofuranones can participate in various chemical reactions, including ring-opening, which is suggested to occur in vivo, transforming benzofuranones into their corresponding o-hydroxy acids . Additionally, the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been achieved through a one-pot reaction involving a Friedländer condensation reaction under ultrasound irradiation conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuranones are influenced by their molecular structure. While the specific properties of 5-Hydroxy-3(2H)-benzofuranone are not detailed in the provided papers, benzofuranones, in general, have been shown to exhibit dual inhibition of cyclooxygenase and lipoxygenase products, indicating their potential as anti-inflammatory agents. The stability of the lactone ring does not appear to correlate with anti-inflammatory activity, suggesting that the biological activity may be due to the ring-opened o-hydroxy acid form .

Scientific Research Applications

Anti-inflammatory Potential

5-Hydroxy-3(2H)-benzofuranone derivatives have been explored for their anti-inflammatory properties. A study focused on 5-acyl-3-substituted-benzofuran-2(3H)-ones demonstrated that these compounds can be synthesized and may exhibit anti-inflammatory activity, particularly in the context of adjuvant-induced arthritis in rats. These compounds also showed dual inhibition of cyclooxygenase and lipoxygenase metabolites, suggesting their potential as anti-inflammatory agents (Chakrabarti et al., 1987).

Antibacterial and Cytotoxic Activities

Benzofuranone derivatives also display significant antibacterial activities. A study identified a benzofuranone compound from the flower of Nyctanthes arbortristis that exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, this compound showed cytotoxic properties in a brine shrimp lethality bioassay, indicating potential for further pharmacological exploration (Khatune et al., 2007).

Anti-HIV Properties

Research on the stems of Rhus chinensis yielded a new benzofuran lactone, rhuscholide A, along with other compounds. These compounds, including 5-hydroxy-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3 H)-benzofuranone, demonstrated significant anti-HIV-1 activity in vitro. This finding opens the door to potential therapeutic applications in HIV treatment (Gu et al., 2007).

Potential in Enzyme Inhibition

5-Hydroxy-3(2H)-benzofuranone derivatives have shown inhibitory activities against human acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of neurological disorders such as Alzheimer's disease. This suggests the potential of these compounds in developing treatments for neurodegenerative diseases (Luo et al., 2005).

Antioxidant Properties

Another study synthesized a series of benzofuranone-typical antioxidants and evaluated their structures and thermodynamic driving forces. These compounds, such as 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one, exhibited good hydrogen-atom-donating antioxidant properties. This indicates their potential use as antioxidants in various applications, including polymer stabilization (Zhu et al., 2011).

Safety And Hazards

The safety and hazards associated with 5-Hydroxy-3(2H)-furanone are not well-documented. It is recommended to handle the compound with appropriate safety measures due to its reactivity .

Future Directions

The future directions of research on 5-Hydroxy-3(2H)-furanone could involve further exploration of its synthesis, reactivity, and potential applications in organic synthesis and medicinal chemistry . The compound’s high reactivity and the variety of reactions it can undergo suggest that it could be a promising reagent for the synthesis of biologically active compounds .

properties

IUPAC Name

5-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHUTMOUMWZQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433362
Record name 5-Hydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3(2H)-benzofuranone

CAS RN

19278-82-1
Record name 5-Hydroxy-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19278-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2,3-dihydro-1-benzofuran-3-one
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Miyagi, K Maruyama, N Tanaka, M Sato… - Bulletin of the …, 1984 - journal.csj.jp
Upon irradiation a regio- and stereoselective cycloaddition occurred intramolecularly between two acyl-1,4-benzoquinone moieties connected by a polymethylene bridge. The regio- …
Number of citations: 12 www.journal.csj.jp
WT Comer - 1962 - search.proquest.com
S erotonin, or 5-hydroxytryptam ine a substance of po ten t and v aried b io lo g ic alac tiv ity, wide but lo cal d is trib u tio n in liv in g organism s, and in a few s ite sit ex is ts in very high …
Number of citations: 0 search.proquest.com
O HO - Memoirs of the Institute for Protein …, 1959 - Institute for Protein Research, Osaka …
Number of citations: 0

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